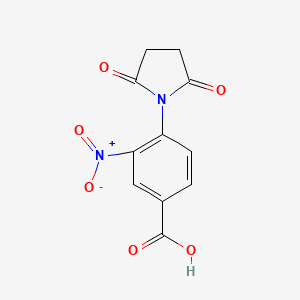
4-Fluoro-5-hydroxy-2-nitrobenzoic acid
Descripción general
Descripción
Nitrobenzoic acids are a class of compounds that contain a nitro group (-NO2) and a carboxylic acid group (-COOH) attached to a benzene ring . The presence of these functional groups can give rise to various chemical properties and reactivities.
Synthesis Analysis
The synthesis of nitrobenzoic acids often involves the nitration of benzoic acids or their derivatives . For example, a mixture of a nitrobenzonitrile, suspended in HBr, can be heated to yield a nitrobenzoic acid .Molecular Structure Analysis
The nitro group in nitrobenzoic acids is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This can affect the compound’s reactivity and physical properties.Chemical Reactions Analysis
Nitrobenzoic acids can undergo various reactions due to the presence of the nitro and carboxylic acid groups. For instance, they can react with an aldehyde, isonitrile, and a primary amine to afford the Ugi product .Physical and Chemical Properties Analysis
Nitro compounds generally have high dipole moments due to the polar character of the nitro group . They also exhibit strong infrared bands, which can be used for their identification .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
4-Fluoro-5-hydroxy-2-nitrobenzoic acid is recognized as a significant building block in the synthesis of heterocyclic compounds. Its multifunctional nature allows it to be a starting material for the preparation of various nitrogenous heterocycles with 5-7-membered cycles. These include benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, which are crucial in drug discovery (Křupková et al., 2013).
Synthesis of N-Hydroxyindoles and Benzo[c]isoxazoles
The reactivity of resin-bound 4-fluoro-3-nitrobenzoic acid with carbon nucleophiles and subsequent chemistry of the products have been explored. This process has led to the synthesis of substituted 1-hydroxy-6-indolecarboxylic acids and benzo[c]isoxazoles, which are valuable in the field of medicinal chemistry (Stephensen & Zaragoza, 1999).
Solid-Phase Synthesis of Macrocycles
This compound is instrumental in the solid-phase synthesis of various macrocycles. This involves nucleophilic aromatic displacement reactions, leading to the production of 14- and 17-membered macrocycles with high purity and good yield. Such macrocycles have potential applications in drug design and biomolecular recognition (Kiselyov et al., 1999).
Fluorimetric Determination of Amino Acids
This compound derivatives have been used in the fluorimetric determination of amino acids. This method, involving derivatization of amino acids for high-performance liquid chromatography, enhances the sensitivity and specificity of amino acid detection, particularly useful in biochemical assays (Imai & Watanabe, 1981).
Mecanismo De Acción
Target of Action
It has been noted that this compound enhances the binding of insulin to adipocytes , suggesting that it may interact with insulin receptors or other components of the insulin signaling pathway.
Mode of Action
Based on its chemical structure and the known properties of similar compounds, it can be inferred that it may undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of its target molecules, leading to changes in cellular processes.
Pharmacokinetics
The physicochemical properties of similar compounds suggest that factors such as solubility, stability, and molecular size could influence its bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the chemical reactions involving 4-Fluoro-5-hydroxy-2-nitrobenzoic acid . Additionally, the compound’s interaction with its environment can be influenced by its physicochemical properties, such as solubility and stability .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
4-Fluoro-5-hydroxy-2-nitrobenzoic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either enhancing or inhibiting their function, depending on the specific context of the reaction . Additionally, this compound can form complexes with proteins, altering their structural conformation and, consequently, their biological activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK signaling pathway, leading to changes in cell proliferation and apoptosis . Furthermore, this compound can alter gene expression patterns, resulting in the upregulation or downregulation of specific genes involved in stress responses and metabolic processes . These changes can have significant implications for cellular health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as DNA and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific target and context . For instance, this compound has been found to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary, depending on the specific experimental conditions and cell types used. In vitro studies have demonstrated that prolonged exposure to this compound can lead to cumulative changes in cellular metabolism and gene expression . In vivo studies have also indicated potential long-term effects on tissue function and health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, with no significant adverse outcomes observed . At higher doses, this compound can induce toxic effects, including oxidative stress and tissue damage . These threshold effects highlight the importance of careful dosage control in experimental settings to avoid potential adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it participates in oxidative stress response pathways, where it interacts with enzymes such as superoxide dismutase and catalase . These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Additionally, this compound can affect the activity of other metabolic enzymes, further modulating metabolic pathways.
Propiedades
IUPAC Name |
4-fluoro-5-hydroxy-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO5/c8-4-2-5(9(13)14)3(7(11)12)1-6(4)10/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQZNNJOVGASTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)F)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734295 | |
| Record name | 4-Fluoro-5-hydroxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38569-85-6 | |
| Record name | 4-Fluoro-5-hydroxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1444917.png)
